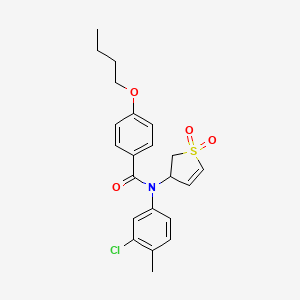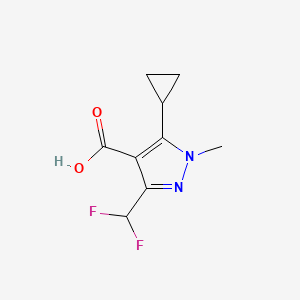
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as MTX-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTX-1 belongs to the class of xanthene derivatives and is a potent inhibitor of protein-protein interactions.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists :
- N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide derivatives have been studied for their role as cannabinoid receptor antagonists. Such compounds are potentially useful in characterizing cannabinoid receptor binding sites and could serve as pharmacological probes. They may have therapeutic potential in antagonizing the side effects of cannabinoids (R. Lan et al., 1999).
Molecular Interaction Studies :
- Research on the molecular interaction of these compounds with cannabinoid receptors provides insights into their conformation and binding characteristics. Such studies are essential for the development of more selective and potent cannabinoid receptor antagonists (J. Shim et al., 2002).
Synthesis and Catalysis :
- These compounds are also investigated in the context of synthetic chemistry, particularly as catalysts in reactions like hydrosilylation of N-aryl imines. The structural components, such as the piperidine and carboxamide groups, play a crucial role in catalytic activity and selectivity (Zhouyu Wang et al., 2006).
Polyamide Materials :
- The xanthene unit in these compounds is used in the synthesis of novel polyamides. Such materials exhibit unique properties like high transparency, thermal stability, and mechanical strength, making them suitable for various industrial applications (Dong‐Dong Guo et al., 2015).
Inhibitors in Biochemical Pathways :
- These compounds are studied as inhibitors in various biochemical pathways. For instance, they have been explored as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids and inflammatory responses (R. K. Thalji et al., 2013).
Metabolic Studies :
- Research into the metabolism of related compounds, like N1-methyl-4-pyridone-3-carboxamide, contributes to our understanding of the metabolic pathways of nicotinic acid and nicotinamide. This has implications for the study of vitamin B3 metabolism and related disorders (G. Quinn & P. Greengard, 1966).
Propiedades
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-34-26-21(9-6-14-28-26)27(32)30-15-12-18(13-16-30)17-29-25(31)24-19-7-2-4-10-22(19)33-23-11-5-3-8-20(23)24/h2-11,14,18,24H,12-13,15-17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZXNMPIAXYHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)


![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2768484.png)
![N-(4-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2768485.png)
![4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2768486.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2768487.png)


![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2768495.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2768496.png)

